molecular formula C9H8N2O2 B171906 1-Benzofuran-2-carbohydrazide CAS No. 5545-86-8

1-Benzofuran-2-carbohydrazide

Cat. No. B171906
CAS RN: 5545-86-8
M. Wt: 176.17 g/mol
InChI Key: SYUDUCVHYKSSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzofuran-2-carbohydrazide, also known as benzofurazan-2-carbohydrazide, is a chemical compound with the molecular formula C9H9N3O2. It is a yellow crystalline powder that is used in various scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for detecting reactive oxygen species.

Mechanism of Action

The mechanism of action of 1-Benzofuran-2-carbohydrazide is not well understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects:
1-Benzofuran-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to protect cells from oxidative damage and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzofuran-2-carbohydrazide in lab experiments is its ability to act as a fluorescent probe for detecting reactive oxygen species. This makes it a useful tool for studying oxidative stress and its role in various diseases. However, one limitation of using 1-Benzofuran-2-carbohydrazide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-Benzofuran-2-carbohydrazide. One area of research could be to further investigate its mechanism of action and how it protects cells from oxidative damage. Another area of research could be to explore its potential as a therapeutic agent for various diseases, such as neurodegenerative diseases and cancer. Additionally, researchers could investigate ways to improve its solubility in water to make it more useful in lab experiments.

Synthesis Methods

The synthesis of 1-Benzofuran-2-carbohydrazide involves the reaction of 2-aminobenzofuran with hydrazine hydrate in the presence of glacial acetic acid. The reaction takes place at room temperature and produces a yellow crystalline product, which is then purified by recrystallization from ethanol.

Scientific Research Applications

1-Benzofuran-2-carbohydrazide has various scientific research applications, including as a reagent in organic synthesis and as a fluorescent probe for detecting reactive oxygen species. It is also used as a precursor for the synthesis of other compounds, such as 1-Benzofuran-2-carbohydrazide-3-carboxylic acid.

properties

IUPAC Name

1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUDUCVHYKSSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332837
Record name 1-benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5545-86-8
Record name 1-benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.